molecular formula C21H22N4O4S B2618009 N-(2-methoxy-5-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897614-05-0

N-(2-methoxy-5-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2618009
CAS RN: 897614-05-0
M. Wt: 426.49
InChI Key: ZUQYYIBJVIXHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-5-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-5-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

N-(2-methoxy-5-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide and its derivatives have been explored for their antimicrobial properties. Compounds synthesized with this structure exhibited significant antibacterial and antifungal activities, as demonstrated by various studies. For instance, a novel series of thiazoles incorporating pyrazole moiety showed notable anti-bacterial and anti-fungal activities, indicating the potential of these compounds in treating microbial infections (Saravanan et al., 2010).

Anticancer Potential

There is growing interest in the anticancer potential of compounds with the N-(2-methoxy-5-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide structure. Studies have shown that certain derivatives display selective inhibition of cancer cell lines, including leukemia. For example, research by Havrylyuk et al. (2013) identified compounds with significant activity against specific virus strains, indicating their potential as antiviral and anticancer agents (Havrylyuk et al., 2013). Additionally, other derivatives have shown promising results in in vitro cytotoxicity evaluations, suggesting their potential as anticancer agents (Mohammadi-Farani et al., 2014).

Pharmacological Evaluation

The pharmacological profile of various derivatives of this compound has been evaluated for potential therapeutic applications. Investigations have included assessing their toxicity, tumor inhibition, and antioxidant properties. For example, a study by Faheem (2018) explored the computational and pharmacological potential of novel derivatives, including their effects on tumor inhibition and antioxidant activity (Faheem, 2018).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-13-8-9-18(29-3)16(10-13)23-19(26)11-14-12-30-21(22-14)25-20(27)24-15-6-4-5-7-17(15)28-2/h4-10,12H,11H2,1-3H3,(H,23,26)(H2,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQYYIBJVIXHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.